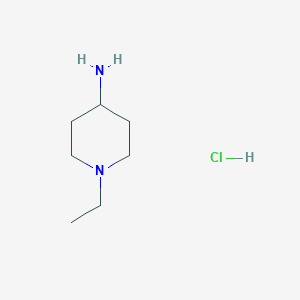

1-Ethylpiperidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-ethylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-2-9-5-3-7(8)4-6-9;/h7H,2-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJNDKAWSIJVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534595-58-9 | |

| Record name | 4-Piperidinamine, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534595-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidin-4-amine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of piperidine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the product through crystallization or distillation to achieve high purity levels suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Organic Synthesis

1-Ethylpiperidin-4-amine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form amides or nitriles.

- Reduction : Capable of being reduced to yield secondary or tertiary amines.

- Substitution : The amine group can engage in nucleophilic substitution reactions, leading to various derivatives.

These reactions are essential for creating new compounds with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In the pharmaceutical industry, this compound is primarily used as an intermediate in the synthesis of therapeutic agents, especially those targeting the central nervous system (CNS). Its derivatives have been explored for their potential to treat conditions such as:

- Neurological disorders

- Pain management

- Psychiatric conditions

The compound's ability to interact with specific molecular targets makes it valuable for drug discovery and development .

Biological Studies

This compound is utilized in biological research to study enzyme interactions and protein modifications. It acts as a ligand that binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Such studies are crucial for understanding the mechanisms of action of drugs and their therapeutic effects .

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug development and biological research:

- Study on CNS Activity : Research demonstrated that derivatives of this compound exhibited significant binding affinity to CNS receptors, suggesting potential therapeutic uses in treating neurological disorders.

- Enzyme Interaction Studies : Investigations into its role as a ligand revealed that it could modulate enzyme activity involved in metabolic pathways, providing insights into drug metabolism.

- Synthesis of Novel Compounds : Various synthetic routes employing this compound have led to the creation of new pharmaceutical agents with enhanced efficacy and reduced side effects.

These case studies underscore the compound's importance in advancing medicinal chemistry and biological research .

Mechanism of Action

The mechanism of action of 1-ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Properties and Uses:

- Applications : Primarily used as a pharmaceutical intermediate for synthesizing bioactive compounds, including drugs, pesticides, dyes, stimulants, and antidotes .

- Safety Profile : Classified as an irritant and hazardous material. Requires storage in dry, cool conditions and handling with personal protective equipment (gloves, goggles) .

Comparison with Structural Analogs

Piperidine derivatives are widely explored in medicinal chemistry due to their versatility. Below is a comparative analysis of 1-ethylpiperidin-4-amine hydrochloride with structurally similar compounds.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Properties: Ethyl Group (1-Ethylpiperidin-4-amine): Balances lipophilicity and steric bulk, favoring membrane permeability and metabolic stability in drug candidates . Chlorobenzyl Group (1-(4-Chlorobenzyl)piperidin-4-amine): Increases lipophilicity, which may improve binding to hydrophobic targets .

Safety and Handling :

- Most analogs (e.g., 1-(3-nitrobenzyl)piperidin-4-amine) lack GHS hazard classifications but require standard precautions for irritants .

- 1-Ethylpiperidin-4-amine dihydrochloride explicitly warns against inhalation or ingestion due to acute toxicity risks .

Research Applications :

Biological Activity

1-Ethylpiperidin-4-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₆N₂·HCl. The compound features a piperidine ring substituted with an ethyl group at the nitrogen atom in the 1-position and an amine group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly related to the central nervous system (CNS). Its derivatives have been studied for potential applications in treating neurological disorders, including:

- Antidepressant Activity : Compounds similar to 1-ethylpiperidin-4-amine have shown promise in modulating neurotransmitter systems, which could lead to antidepressant effects.

- Analgesic Effects : Some derivatives have been explored for their pain-relieving properties, potentially acting on opioid receptors or other pain pathways.

- Antitumor Activity : There is emerging evidence suggesting that structural modifications of piperidine derivatives can lead to compounds with significant antitumor effects, as observed in studies involving similar chemical frameworks .

The mechanism of action for this compound involves interaction with specific neurotransmitter receptors and enzymes. It may modulate neurotransmitter release or inhibit certain enzymatic pathways, leading to various physiological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperidin-4-amine dihydrochloride | C₇H₁₆N₂·2HCl | Methyl substitution; potential CNS activity |

| 4-Amino-1-butylpiperidine dihydrochloride | C₈H₁₈N₂·2HCl | Butyl substitution; studied for analgesic effects |

| This compound | C₇H₁₆N₂·HCl | Similar structure; used in research |

| 1-Methyl-4-methylaminopiperidine dihydrochloride | C₈H₁₉N₂·2HCl | Additional methyl group; explored for psychoactive properties |

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

Case Study on Antitumor Activity

A relevant study evaluated the antitumor activity of piperidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The findings indicated that certain compounds exhibited a significant reduction in tumor cell viability and induced apoptosis through various mechanisms. The study highlighted the potential of structurally similar compounds to serve as effective chemotherapeutic agents .

Neurotransmitter Interaction Studies

Research involving the interaction of this compound with neurotransmitter systems has demonstrated its ability to modulate receptor activity. For instance, studies utilizing molecular docking techniques have predicted favorable binding interactions with serotonin and dopamine receptors, suggesting its potential use in treating mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.